molecular formula C23H25N3O3 B11120525 1-(Azepan-1-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone

1-(Azepan-1-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone

Cat. No.: B11120525
M. Wt: 391.5 g/mol
InChI Key: SXBRRPYHBXOCST-UHFFFAOYSA-N
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Description

1-(AZEPAN-1-YL)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound that features a unique structure combining an azepane ring, a phenoxy group, and an oxadiazole moiety

Preparation Methods

The synthesis of 1-(AZEPAN-1-YL)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the azepane ring, followed by the introduction of the phenoxy group and the oxadiazole moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature environments. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(AZEPAN-1-YL)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions such as temperature and pH being carefully controlled to achieve desired products.

Scientific Research Applications

1-(AZEPAN-1-YL)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(AZEPAN-1-YL)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

1-(AZEPAN-1-YL)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE can be compared with other similar compounds, such as:

    1-(AZEPAN-1-YL)ETHAN-1-ONE: This compound features a simpler structure with only the azepane ring and ethanone moiety.

    AZEPAN-1-YL(4-TERT-BUTYLPHENYL)METHANONE: This compound includes a tert-butylphenyl group instead of the oxadiazole moiety.

    1-(AZEPAN-1-YL)-2-[(3-CHLORO-4-METHYLPHENYL)AMINO]ETHAN-1-ONE: This compound has a chloro-methylphenyl group instead of the oxadiazole moiety.

The uniqueness of 1-(AZEPAN-1-YL)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE lies in its combination of structural elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]ethanone

InChI

InChI=1S/C23H25N3O3/c1-17-6-8-18(9-7-17)22-24-23(29-25-22)19-10-12-20(13-11-19)28-16-21(27)26-14-4-2-3-5-15-26/h6-13H,2-5,14-16H2,1H3

InChI Key

SXBRRPYHBXOCST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)N4CCCCCC4

Origin of Product

United States

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